molecular formula C24H28N4OS B5041786 Ethanone, 1-(3,4-dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]- CAS No. 337493-90-0

Ethanone, 1-(3,4-dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-

Cat. No.: B5041786
CAS No.: 337493-90-0
M. Wt: 420.6 g/mol
InChI Key: OLIDMKUEVZBBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(3,4-dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]- is a complex organic compound that features a quinoline core, a triazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the triazole ring and other substituents. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Triazole Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.

Industry

In industrial applications, this compound could be used in the production of advanced materials, such as polymers, coatings, and electronic components. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication, protein synthesis, or membrane function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial activity.

    Triazole Derivatives: Compounds containing a triazole ring, such as fluconazole and itraconazole, are widely used as antifungal agents.

Uniqueness

What sets Ethanone, 1-(3,4-dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]- apart is its unique combination of structural features. The presence of both a quinoline core and a triazole ring, along with various substituents, gives it distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-17-11-12-20-19(13-17)24(4,18-9-7-6-8-10-18)15-23(2,3)28(20)21(29)14-30-22-26-25-16-27(22)5/h6-13,16H,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIDMKUEVZBBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)CSC4=NN=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501108412
Record name 1-(3,4-Dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501108412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337493-90-0
Record name 1-(3,4-Dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337493-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501108412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.